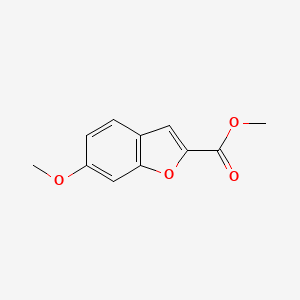









|
REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:19]=[CH:18][C:10]2[CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[O:13][C:9]=2[CH:8]=1.C(OCC)(=O)C>ClCCl>[OH:6][C:7]1[CH:19]=[CH:18][C:10]2[CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[O:13][C:9]=2[CH:8]=1
|


|
Name
|
|
|
Quantity
|
24.9 g
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(C=C(O2)C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 1 day
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
After the organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
10% hydrochloric acid-methanol (60 ml) was added to the residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at 70° to 80° C. for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals of methyl 6-hydroxybenzofuran-2-carboxylate (10.75 g) were collected by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
WASH
|
|
Details
|
From the fraction eluted with diethyl ether-hexane (1:2
|


Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(C=C(O2)C(=O)OC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 10.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |